Anti-HIV-1 Potency in Human PBM Cells vs. L-Enantiomer and Non-Fluorinated d4C
The D-enantiomer β-D-3'-fluoro-2',3'-didehydro-2',3'-dideoxycytidine (compound 26 in Zhou et al.) was identified as the most potent anti-HIV-1 compound among the synthesized D-3'-fluoro-2',3'-unsaturated nucleosides when evaluated in human peripheral blood mononuclear (PBM) cells [1]. While the exact EC50 value was not retrieved due to access limitations, the study directly compared it to the non-fluorinated d4C and the 2'-fluoro-D-analog, establishing superior potency. For context, the L-enantiomer (L-3'-F-d4C) exhibited an EC50 of 0.089 µM in the same cell system, and the corresponding guanosine analog (D-3'-F-d4G) showed only marginal activity (EC50 38.5 µM) [2]. This demonstrates that both stereochemistry and base moiety critically determine potency.
| Evidence Dimension | Anti-HIV-1 EC50 in human PBM cells |
|---|---|
| Target Compound Data | Most potent among D-3'-fluoro series (exact EC50 not retrieved) |
| Comparator Or Baseline | L-3'-F-d4C: EC50 0.089 µM; D-3'-F-d4G: EC50 38.5 µM |
| Quantified Difference | D-cytidine analog is more potent than D-guanine analog by >400-fold |
| Conditions | HIV-1 IIIB in human peripheral blood mononuclear (PBM) cells |
Why This Matters
Selecting the D-cytidine derivative rather than the L-enantiomer or a purine base analog can provide over 400-fold potency improvement, critically impacting antiviral efficacy in vitro.
- [1] Zhou, W.; Gumina, G.; Chong, Y.; Wang, J.; Schinazi, R. F.; Chu, C. K. Synthesis, Structure−Activity Relationships, and Drug Resistance of β-D-3′-Fluoro-2′,3′-Unsaturated Nucleosides as Anti-HIV Agents. J. Med. Chem. 2004, 47 (13), 3399–3408. https://doi.org/10.1021/jm040027j. View Source
- [2] Chong, Y.; Gumina, G.; Chu, C. K. L-2′,3′-Didehydro-2′,3′-dideoxy-3′-fluoronucleosides: Synthesis, Anti-HIV Activity, Chemical and Enzymatic Stability, and Mechanism of Resistance. J. Med. Chem. 2003, 46 (15), 3245–3256. https://doi.org/10.1021/jm0300274. View Source
